N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound known for its intriguing molecular structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its distinct pyrrolidinone and indole moieties, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide generally involves multiple steps, starting with the formation of the pyrrolidinone ring and indole moiety separately before coupling them together. The typical reaction conditions include:
Formation of Pyrrolidinone Ring
Reacting 4-fluorophenylacetic acid with a suitable amine to form an amide intermediate.
Cyclization of the amide intermediate to form the pyrrolidinone ring under conditions such as heating in the presence of a dehydrating agent.
Formation of Indole Moiety
Synthesis of 2-methyl-1H-indole typically involves Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Pyrrolidinone and Indole Moieties
The final step involves coupling the pyrrolidinone ring with the indole moiety through an amide bond formation reaction. This can be achieved using reagents like carbodiimides or other coupling agents in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity, employing scalable techniques such as:
Continuous Flow Chemistry: : To ensure consistent reaction conditions and efficient synthesis.
Catalytic Methods: : Using catalysts to improve reaction rates and selectivity.
Purification Techniques: : Such as chromatography or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The indole moiety may undergo oxidation to form various derivatives depending on the oxidizing agents used, such as hydrogen peroxide or peracids.
Reduction
Reduction of the compound can occur at the carbonyl groups to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution
The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products Formed
Oxidation Products: : Oxidized indole derivatives.
Reduction Products: : Alcohol derivatives of the original compound.
Substitution Products: : Compounds where the fluorine atom is replaced by another substituent.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has diverse applications in various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: : Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and neuroprotective effects.
Industry: : Employed in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : Proteins, enzymes, or receptors that the compound binds to, influencing their function.
Pathways Involved: : Cellular signaling pathways modulated by the compound, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-5-oxo-2-pyrrolidinone: : Shares the pyrrolidinone ring with the target compound.
1-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: : Contains the indole moiety and oxoacetamide structure similar to the target compound.
4-Fluoro-N-(3-oxo-1-pyrrolidinyl)benzamide: : Another compound with both a pyrrolidinone ring and a fluorophenyl group.
Highlighting Uniqueness
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its unique combination of the pyrrolidinone ring, indole moiety, and fluorophenyl group
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Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-12-19(16-4-2-3-5-17(16)23-12)20(27)21(28)24-14-10-18(26)25(11-14)15-8-6-13(22)7-9-15/h2-9,14,23H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPMFCRPYVUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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